Levophacetoperane (CAS 24558-01-8), structurally defined as the (R,R)-enantiomer of phacetoperane, is a high-purity reverse ester of methylphenidate [1]. In procurement and material selection, it serves as a critical analytical standard and a highly specific competitive inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET) . Unlike crude stimulant mixtures, modern asymmetric synthesis yields Levophacetoperane at >98% enantiomeric purity, making it an essential baseline material for reproducible neuropharmacological assays, formulation compatibility testing, and the development of next-generation catecholaminergic modulators [2].
Generic substitution with racemic phacetoperane or standard methylphenidate critically compromises experimental and formulation integrity [1]. Utilizing racemic mixtures introduces the (S,S)-enantiomer (dextrophacetoperane) and erythro diastereomers, which are documented to contribute to variable efficacy and off-target hypertensive toxicity [2]. Furthermore, substituting with methylphenidate fails to replicate Levophacetoperane's distinct DAT/NET binding kinetics and its structurally driven benefit/risk profile, rendering generic alternatives unsuitable for precise receptor mapping or safety-optimized drug development workflows [3].
Modern synthesis routes utilizing phenylketone precursors enable the isolation of Levophacetoperane as a pure (R,R)-enantiomer (>98% purity), directly eliminating the confounding variables present in racemic batches [1]. Racemic phacetoperane contains erythro isomers and the (S,S)-enantiomer, which are associated with off-target hypertensive effects and variable transporter affinities [2].
| Evidence Dimension | Enantiomeric purity and off-target toxicity |
| Target Compound Data | >98% pure (R,R)-enantiomer |
| Comparator Or Baseline | Racemic phacetoperane (contains toxic erythro isomers) |
| Quantified Difference | Elimination of hypertensive erythro diastereomers |
| Conditions | Asymmetric synthesis and preclinical toxicological profiling |
Procurement of the pure (R,R)-enantiomer ensures assay reproducibility and prevents confounding cardiovascular artifacts in preclinical models.
Levophacetoperane demonstrates a competitive inhibition profile at both DAT and NET that structurally diverges from standard stimulants [1]. When compared to methylphenidate, Levophacetoperane exhibits a modified binding affinity that translates to a significantly higher benefit/risk ratio in vivo, characterized by a lower incidence of severe stimulant-related side effects such as extreme weight loss and insomnia [2].
| Evidence Dimension | Transporter binding and tolerability profile |
| Target Compound Data | Competitive DAT/NET inhibition with high benefit/risk ratio |
| Comparator Or Baseline | Methylphenidate (standard binding with high side-effect burden) |
| Quantified Difference | Reduced incidence of severe stimulant-induced side effects |
| Conditions | In vitro transporter binding assays and in vivo behavioral models |
Selecting this specific reverse ester allows researchers to investigate catecholaminergic modulation without the severe side-effect limitations of traditional stimulants.
For industrial and laboratory workflows, the processability of a reference standard is paramount. Levophacetoperane exhibits reliable solubility in dimethyl sulfoxide (DMSO) up to 16.67 mg/mL (61.79 mM), facilitating consistent stock solution preparation . This quantitative solubility metric ensures that it outperforms uncharacterized crude analogs that often suffer from precipitation or inconsistent dosing in aqueous assay buffers[1].
| Evidence Dimension | Solvent compatibility and stock concentration |
| Target Compound Data | Soluble in DMSO up to 16.67 mg/mL (61.79 mM) |
| Comparator Or Baseline | Uncharacterized crude piperidine analogs |
| Quantified Difference | Reliable and quantifiable stock solution preparation |
| Conditions | Standard laboratory formulation in DMSO at room temperature |
Guaranteed DMSO solubility streamlines high-throughput screening and in vitro assay preparation, reducing formulation bottlenecks.
Leveraging its differentiated DAT/NET binding profile and improved benefit/risk ratio, Levophacetoperane is the optimal precursor and reference compound for modeling non-traditional, safety-optimized catecholaminergic therapies [1].
Due to its >98% enantiomeric purity, this compound is highly suited as a precise benchmark in HPLC and mass spectrometry assays, ensuring accurate quantification and chiral separation of complex psychostimulant mixtures[2].
The guaranteed DMSO solubility and specific (R,R)-stereochemistry make Levophacetoperane an ideal candidate for high-throughput competitive binding assays aimed at elucidating the structural requirements of dopamine and norepinephrine transporters.